molecular formula C9H15BrO2 B12983820 methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate

methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate

Cat. No.: B12983820
M. Wt: 235.12 g/mol
InChI Key: KYURAIYPHVBBMO-SFYZADRCSA-N
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Description

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a bromomethyl substituent at the 3-position and a methyl ester group at the 1-position. For example, methyl esters with hydroxyl or amino groups in similar positions (e.g., methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate, CAS 149055-86-7 ) suggest that the bromomethyl group enhances electrophilicity, making the compound a versatile intermediate in alkylation or coupling reactions.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

KYURAIYPHVBBMO-SFYZADRCSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)CBr

Canonical SMILES

COC(=O)C1CCCC(C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate typically involves the bromination of a suitable cyclohexane precursor followed by esterification. One common method involves the bromination of (1S,3R)-3-methylcyclohexane-1-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclohexane derivatives.

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Cyclohexylmethanol derivatives.

Scientific Research Applications

Organic Synthesis

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl group is particularly reactive, facilitating various nucleophilic substitution reactions.

Types of Reactions

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : This compound can be oxidized to yield alcohols or ketones.
  • Reduction : Reduction of the ester group leads to the formation of alcohol derivatives.

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
Nucleophilic SubstitutionSodium azide, potassium thiolatePolar aprotic solvents
OxidationPotassium permanganate, chromium trioxideAcidic conditions
ReductionLithium aluminum hydrideAnhydrous solvents

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have examined the anticancer potential of derivatives synthesized from this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-715.4
A54912.8
MDA-MB-23118.3

These findings indicate that derivatives of this compound may serve as leads for further development in cancer therapeutics.

Material Science

The compound is also utilized in material science for the preparation of functionalized materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent (Position 3) Key Properties/Applications CAS Number Reference
This compound C₉H₁₃BrO₂ 245.11 Bromomethyl Electrophilic alkylating agent; chiral intermediate Not specified N/A
Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate C₈H₁₄O₃ 158.19 Hydroxyl Hydrogen bonding; oxidation precursor 149055-86-7
Methyl cis-4-hydroxycyclohexanecarboxylate C₈H₁₄O₃ 158.19 Hydroxyl (cis-4) Solubility in polar solvents; ester hydrolysis studies 3618-03-9
Ethyl (1S,3R,4S)-4-azido-3-Boc-amino cyclohexane-1-carboxylate C₁₄H₂₃N₅O₄ 325.36 Azido, Boc-amino Click chemistry applications Not specified
2-Bromo-1-cyclohexene-1-carboxylic acid C₇H₉BrO₂ 205.05 Bromo (on cyclohexene) Diels-Alder reactions; decarboxylation precursor Not specified
Key Observations:

Bromomethyl vs. Hydroxyl : The bromomethyl group in the target compound enhances its reactivity in nucleophilic substitution (e.g., SN2 reactions), unlike hydroxyl analogs, which are more suited for oxidation or protection strategies .

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., ethyl (1S,3R,4S)-4-azido-3-Boc-amino cyclohexane-1-carboxylate) .

Stereochemical Impact : The (1S,3R) configuration in the target compound and its hydroxy analog (CAS 149055-86-7) ensures enantioselectivity in reactions, critical for pharmaceutical intermediates .

Physical and Spectroscopic Data

  • Optical Rotation : Hydroxy analogs like methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate exhibit specific optical rotations ([α]D = +19.4 for compound 237 in ), which may differ for the bromomethyl derivative due to the heavier bromine atom .
  • Melting Points : Brominated cyclohexane derivatives (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid, mp 102–103.5°C ) typically have higher melting points than hydroxylated analogs, suggesting similar trends for the target compound.

Biological Activity

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid features a cyclobutyl group attached to a pyrazole moiety, which is known for its diverse biological activities. The compound's formula can be represented as follows:

C10H12N2O2C_{10}H_{12}N_2O_2

Research indicates that 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid acts primarily as a CRTh2 antagonist . This mechanism is significant in modulating inflammatory responses and has implications for treating various conditions such as asthma and other allergic reactions. The compound's ability to inhibit the CRTh2 receptor suggests a potential role in managing diseases characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole core can significantly influence biological activity. For instance, the introduction of different substituents on the pyrazole ring alters the potency and selectivity of the compound against specific receptors. In vitro evaluations have shown that certain derivatives exhibit enhanced efficacy compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles .

Biological Activity in Cancer Research

Recent studies have explored the anticancer potential of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate significant antiproliferative activity, suggesting that this compound may serve as a lead for further development in cancer therapeutics .

Cell Line IC50 (µM)
MCF-715.4
A54912.8
MDA-MB-23118.3

Case Studies

A notable case study involved the evaluation of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid in a preclinical model of asthma. The compound demonstrated a reduction in airway hyperresponsiveness and inflammation markers, supporting its potential application in treating allergic conditions. The study highlighted the importance of CRTh2 antagonism in modulating immune responses .

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